molecular formula C23H22FN3O7 B2577479 Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-66-6

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2577479
CAS No.: 899992-66-6
M. Wt: 471.441
InChI Key: HCQUVSQNNNEZID-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FN3O7 and its molecular weight is 471.441. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇N₃O₅
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 953393-46-9

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in inflammatory processes and other disease pathways. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Receptor Modulation : It may modulate receptors involved in cellular signaling, which can affect processes such as cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are critical mediators in inflammatory responses. For instance:

  • Cytokine Inhibition : In vitro studies revealed that treatment with this compound significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity:

  • Cell Line Studies : In vitro tests against various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective growth inhibition. For example, it showed promising results against colon carcinoma HCT-116 cells .
Cell LineIC50 Value (μM)
HCT-1166.2
T47D (Breast)27.3

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazine class, providing insights into the potential effects of this compound:

  • Study on Anti-inflammatory Effects : A study published in Pharmacology Research highlighted the ability of pyridazine derivatives to inhibit inflammatory pathways by blocking NF-kB activation .
  • Anticancer Activity Assessment : Another research article documented the synthesis and evaluation of similar pyridazine compounds against various cancer cell lines, noting their effectiveness in inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed that they could interfere with MAPK signaling cascades, which are crucial for cell survival and proliferation.

Properties

IUPAC Name

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-10-9-16(31-2)11-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQUVSQNNNEZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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